2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmane, is a naturally occurring beta-carboline alkaloid found in various plants and animal tissues. Harmane has been the subject of numerous scientific studies due to its potential therapeutic properties, including its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
Mechanism of Action
The exact mechanism of action of 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to act through various pathways in the body. Harmane has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which may help improve mood and cognitive function.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, where it may exert its neuroprotective effects. Harmane has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
Harmane has several advantages as a research tool, including its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent. Additionally, 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is relatively easy to synthesize and is commercially available. However, there are also limitations to using this compound in lab experiments, including its potential toxicity at high doses and its ability to interact with other compounds in complex ways.
Future Directions
There are several future directions for research on 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other compounds in the body. Finally, there is a need for more research on the potential toxicity of this compound at high doses and its long-term effects on human health.
Scientific Research Applications
Harmane has been the subject of numerous scientific studies due to its potential therapeutic properties. Studies have shown that 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has antioxidant properties, which may help protect against oxidative stress and cellular damage. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation and pain. Harmane has also been shown to have neuroprotective properties, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[(E)-2-methyl-3-phenylprop-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-16(13-17-7-3-2-4-8-17)14-23-12-11-19-18-9-5-6-10-20(18)22-21(19)15-23/h2-10,13,22H,11-12,14-15H2,1H3/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOJBOCNSPOBPP-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC3=C(C2)NC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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